molecular formula C13H18BrNO B3113202 1-[2-(4-Bromo-2-methylphenoxy)ethyl]pyrrolidine CAS No. 193966-39-1

1-[2-(4-Bromo-2-methylphenoxy)ethyl]pyrrolidine

Cat. No.: B3113202
CAS No.: 193966-39-1
M. Wt: 284.19 g/mol
InChI Key: LXGKOSCPGZHCMR-UHFFFAOYSA-N
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Description

1-[2-(4-Bromo-2-methylphenoxy)ethyl]pyrrolidine is a brominated pyrrolidine derivative characterized by a phenoxyethyl linker substituted with a bromine atom at the para position and a methyl group at the ortho position of the phenyl ring. Its molecular formula is C₁₃H₁₈BrNO, with an average molecular weight of 292.19 g/mol (monoisotopic mass: 291.0553).

Properties

IUPAC Name

1-[2-(4-bromo-2-methylphenoxy)ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-11-10-12(14)4-5-13(11)16-9-8-15-6-2-3-7-15/h4-5,10H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGKOSCPGZHCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(4-Bromo-2-methylphenoxy)ethyl]pyrrolidine involves several steps. One common method includes the reaction of 4-bromo-2-methylphenol with 2-chloroethylpyrrolidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

1-[2-(4-Bromo-2-methylphenoxy)ethyl]pyrrolidine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[2-(4-Bromo-2-methylphenoxy)ethyl]pyrrolidine involves its interaction with specific molecular targets. The brominated phenyl ring and pyrrolidine moiety contribute to its binding affinity and reactivity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrrolidine Derivatives

1-[2-(3-Bromophenoxy)ethyl]pyrrolidine
  • Molecular Formula: C₁₂H₁₆BrNO
  • Molecular Weight : 278.17 g/mol
  • Key Differences : Bromine at the meta position of the phenyl ring instead of para.
  • Applications : Market analysis indicates growing production capacity (2020–2025), driven by demand in agrochemical and pharmaceutical intermediates .
1-[2-(4-Iodophenoxy)ethyl]pyrrolidine
  • Molecular Formula: C₁₂H₁₆INO
  • Molecular Weight : 317.17 g/mol
  • Key Differences : Iodine substitution at the para position, which enhances steric bulk and alters electronic properties.
  • Applications : Used in radiopharmaceuticals due to iodine’s isotopic versatility .
1-{2-[2-(3-Bromophenoxy)ethoxy]ethyl}pyrrolidine
  • Molecular Formula: C₁₄H₂₀BrNO₂
  • Molecular Weight : 314.22 g/mol
  • Key Differences: Additional ethoxy spacer between the phenoxy group and pyrrolidine, increasing hydrophilicity .

Methyl-Substituted Analogs

1-[2-(4-Bromo-3-methylphenoxy)ethyl]pyrrolidine
  • CAS Number : 690264-47-2
  • Key Differences : Methyl group at the meta position instead of ortho.
1-(4-Bromophenethyl)pyrrolidine
  • Molecular Formula : C₁₂H₁₆BrN
  • Molecular Weight : 254.17 g/mol
  • Key Differences: Replaces the phenoxyethyl group with a phenethyl linker, reducing oxygen-mediated polarity.
  • Synthesis : Direct alkylation of pyrrolidine with 4-bromophenethyl bromide .

Functionalized Pyrrolidine Derivatives in Drug Development

SC-22716 (1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine)
  • Key Differences : Incorporates a biphenyl group instead of bromo-methyl substitution.
(+)-[1-(4-Methoxybenzyl)pyrrolidin-2-yl]diphenylmethanol
  • Key Differences: Chiral pyrrolidine with a benzyl-diphenylmethanol moiety.
  • Applications : Explored in asymmetric catalysis and as a precursor for bioactive molecules .

Structural-Activity Relationship (SAR) Insights

  • Halogen Position : Para-bromo substitution (as in the target compound) enhances electrophilicity and binding to aromatic receptors compared to meta-bromo analogs .
  • Linker Flexibility: Ethoxyethyl spacers (e.g., 1-{2-[2-(3-Bromophenoxy)ethoxy]ethyl}pyrrolidine) improve solubility but reduce metabolic stability .

Data Tables

Table 1: Comparative Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Position Key Functional Groups
1-[2-(4-Bromo-2-methylphenoxy)ethyl]pyrrolidine C₁₃H₁₈BrNO 292.19 Para-bromo, ortho-methyl Phenoxyethyl, pyrrolidine
1-[2-(3-Bromophenoxy)ethyl]pyrrolidine C₁₂H₁₆BrNO 278.17 Meta-bromo Phenoxyethyl, pyrrolidine
1-[2-(4-Iodophenoxy)ethyl]pyrrolidine C₁₂H₁₆INO 317.17 Para-iodo Phenoxyethyl, pyrrolidine
1-(4-Bromophenethyl)pyrrolidine C₁₂H₁₆BrN 254.17 Para-bromo Phenethyl, pyrrolidine

Biological Activity

1-[2-(4-Bromo-2-methylphenoxy)ethyl]pyrrolidine is a compound that has gained attention for its potential biological activities, particularly in pharmacology. This article aims to summarize the current understanding of its biological activity based on diverse sources, including case studies, synthesis methods, and research findings.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring linked to a phenoxyethyl group with a brominated methylphenyl substituent. This unique structure may contribute to its biological properties. The synthesis typically involves the reaction of 4-bromo-2-methylphenol with ethylene diamine derivatives, leading to various pyrrolidine derivatives that have been evaluated for biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit notable antimicrobial properties. For instance, compounds derived from similar structures have shown effective inhibition against various Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be lower than standard antibiotics, indicating promising potential as antimicrobial agents .

Anticancer Properties

The anticancer activity of this compound has been investigated in several studies. In vitro assays demonstrated selective cytotoxicity against cancer cell lines such as A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). Notably, some derivatives showed comparable efficacy to established chemotherapeutic agents like 5-fluorouracil (5-FU). The mechanism of action appears to involve cell cycle arrest in the G2/M phase and inhibition of tubulin polymerization, which are critical pathways in cancer cell proliferation .

Study 1: Antimicrobial Evaluation

In a study evaluating various benzimidazole derivatives, related compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong potential for therapeutic applications . This suggests that similar structures to this compound may also possess these properties.

Study 2: Anticancer Activity Assessment

Another study synthesized several derivatives of pyrrolidine and assessed their anticancer effects using MTT assays. The most potent compounds not only inhibited cell growth but also induced apoptosis in cancer cells. Molecular docking studies further confirmed the binding affinity of these compounds to tubulin, supporting their role as potential anticancer agents .

Research Findings Summary Table

Study FocusKey FindingsReference
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria; MIC values lower than standard antibiotics
Anticancer ActivitySelective cytotoxicity against A549, HCT-116, MCF-7; Mechanism involves G2/M phase arrest and tubulin inhibition

Q & A

Q. What strategies reconcile the compound’s low aqueous solubility with its use in biological assays?

  • Answer: Co-solvent systems (e.g., DMSO/PBS mixtures) or nanoformulation (liposomal encapsulation) improve bioavailability. Dynamic light scattering (DLS) confirms nanoparticle stability, with particle sizes <200 nm optimal for cellular uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[2-(4-Bromo-2-methylphenoxy)ethyl]pyrrolidine
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